molecular formula C5H4FIN2 B113054 2-Amino-5-fluoro-3-iodopyridine CAS No. 823218-51-5

2-Amino-5-fluoro-3-iodopyridine

货号: B113054
CAS 编号: 823218-51-5
分子量: 238 g/mol
InChI 键: WQSPIURCJCRCIF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Amino-5-fluoro-3-iodopyridine is a heterocyclic organic compound with the molecular formula C5H4FIN2 It is a derivative of pyridine, characterized by the presence of amino, fluoro, and iodo substituents at the 2, 5, and 3 positions, respectively

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-fluoro-3-iodopyridine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method involves the halogenation of 2-amino-5-fluoropyridine using iodine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents like dichloromethane and reagents such as trifluoromethanesulfonic acid (TfOH) and meta-chloroperbenzoic acid (m-CPBA) to facilitate the iodination process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The choice of catalysts and solvents is also optimized to reduce costs and environmental impact.

化学反应分析

Types of Reactions: 2-Amino-5-fluoro-3-iodopyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium and Copper Catalysts: Used in coupling and substitution reactions.

    Solvents: Dichloromethane, dimethylformamide (DMF), and others depending on the reaction.

    Oxidizing Agents: m-CPBA for iodination.

Major Products:

    Biaryl Compounds: Formed through coupling reactions.

    Substituted Pyridines: Resulting from nucleophilic substitution reactions.

科学研究应用

Medicinal Chemistry

2-Amino-5-fluoro-3-iodopyridine serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its unique electronic properties due to the fluorine atom enhance bioactivity and molecular interactions. Notable applications include:

  • Anticancer Agents : Research indicates that fluorinated pyridines can inhibit specific cancer-related proteins such as BCL6, showcasing their potential in developing targeted therapies .
  • CDK9/HDAC Inhibitors : This compound has been explored in the context of dual inhibitors that target cyclin-dependent kinases (CDK) and histone deacetylases (HDAC), which are essential for cell cycle regulation and cancer progression .

Agrochemicals

The compound's bioactive properties make it suitable for developing pesticides and herbicides. The introduction of fluorine can significantly alter the chemical behavior of agrochemical compounds, enhancing their efficacy and stability in agricultural applications .

Material Science

In material science, this compound is utilized to synthesize advanced materials with specific electronic properties. The incorporation of fluorine into materials can improve their performance in electronic applications due to enhanced conductivity and stability .

Case Study 1: BCL6 Inhibition

A study focused on optimizing a tricyclic quinolinone scaffold revealed that modifications involving 2-amino derivatives could lead to potent inhibitors of BCL6, with IC50 values as low as 0.7 nM. This highlights the compound's potential in developing effective cancer therapies .

Case Study 2: Agrochemical Development

Research on fluorinated agrochemicals indicates that compounds like this compound exhibit improved biological activity against pests compared to non-fluorinated analogs. This improvement is attributed to increased lipophilicity and metabolic stability .

作用机制

The mechanism of action of 2-Amino-5-fluoro-3-iodopyridine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity towards these targets .

相似化合物的比较

  • 2-Amino-5-chloro-3-iodopyridine
  • 5-Bromo-3-iodopyridin-2-amine
  • 6-Chloro-3-iodopyridin-2-amine

Comparison: 2-Amino-5-fluoro-3-iodopyridine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its chloro and bromo analogs. This can result in different reactivity and biological activity, making it a valuable compound for specific applications .

生物活性

2-Amino-5-fluoro-3-iodopyridine is a heterocyclic organic compound classified under fluoropyridines, which are known for their unique biological properties. This compound features an amino group at the 2-position, a fluoro group at the 5-position, and an iodo group at the 3-position of the pyridine ring, leading to distinctive electronic and steric characteristics that influence its biological activity.

The molecular formula of this compound is C5_5H4_4FIN2_2, with a molecular weight of approximately 238.00 g/mol. Its structure contributes to its reactivity and interaction with biological systems.

Fluoropyridines, including this compound, exhibit reduced basicity compared to their chlorinated and brominated counterparts, which affects their reactivity and stability in biological environments. The presence of strong electron-withdrawing substituents such as fluorine and iodine can enhance the compound's ability to interact with various biomolecules, potentially leading to enzyme inhibition or activation, as well as alterations in gene expression .

Biological Activity

Research indicates that this compound may have significant biological activity, particularly in cancer research. For instance, compounds with similar structures have demonstrated potent inhibition of L1210 mouse leukemia cells, suggesting that this compound could also exhibit antitumor properties . The mechanism of action appears to involve the intracellular release of active metabolites that affect cell proliferation .

Table 1: Biological Activity Comparison with Related Compounds

CompoundBiological ActivityIC50_{50} (nM)
This compound Potential antitumor activity (in vitro studies)TBD
5-Fluoro-2-amino pyridine Inhibition of L1210 cell proliferation<50
5-Bromo-3-iodopyridin-2-amine Moderate cytotoxicity in various cancer cell linesTBD

Pharmacokinetics

The pharmacokinetic profile of this compound suggests high gastrointestinal absorption and permeability across the blood-brain barrier (BBB). This property is crucial for compounds intended for therapeutic applications, particularly in treating central nervous system disorders .

Case Studies

Recent studies have explored the synthesis and biological evaluation of various derivatives of fluorinated pyridines. For example, a series of haloethyl phosphoramidate analogues were synthesized and tested against L1210 leukemia cells, revealing promising results with IC50_{50} values in the nanomolar range. These findings indicate that modifications in the structure can significantly enhance biological activity .

Table 2: Summary of Case Studies

Study ReferenceCompound StudiedBiological EffectFindings
Haloethyl phosphoramidate analoguesInhibition of L1210 cell proliferationIC50_{50} values in nanomolar range
2'-Fluoro-3'-phenyldeschloroepibatidinenAChR antagonist propertiesFirst report on epibatidine analogs showing activity

常见问题

Basic Research Questions

Q. What are the critical considerations for synthesizing 2-Amino-5-fluoro-3-iodopyridine, and how can purity (>98%) be ensured?

  • Methodology : Synthesis typically involves halogenation and amination steps. For example, iodination at the 3-position of a pre-functionalized pyridine core requires controlled reaction conditions to avoid over-iodination. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization (using ethanol/water mixtures) ensures high purity (>98%). Quality control should include HPLC and NMR to validate structural integrity .

Q. How should solubility and storage conditions be optimized for this compound in experimental workflows?

  • Methodology : Solubility varies by solvent: DMSO (10 mM) is recommended for stock solutions. Avoid aqueous buffers due to limited solubility. For long-term storage, aliquot stock solutions and store at -80°C (6-month stability) or -20°C (1-month stability). Heating to 37°C with sonication improves solubility before use .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Methodology : Use 1H^1H-NMR (DMSO-d6) to confirm amino and fluorine signals (δ 6.8–7.2 ppm for aromatic protons, δ 5.2 ppm for NH2). LC-MS (ESI+) verifies molecular weight (238.0 g/mol). FT-IR identifies amine (3350–3450 cm1^{-1}) and C-I (550–650 cm1^{-1}) stretches. X-ray crystallography (if crystals are obtainable) resolves regiochemical ambiguities .

Q. How does the halogen (I, F) positioning influence reactivity in cross-coupling reactions?

  • Methodology : The 3-iodo group is highly reactive in Suzuki-Miyaura couplings, while the 5-fluoro substituent acts as a meta-director. Prioritize Pd(PPh3)4 catalysts with arylboronic acids at 80–100°C in THF/water. Monitor competing dehalogenation risks using TLC .

Advanced Research Questions

Q. How can conflicting data on regioselectivity in nucleophilic substitution reactions be resolved?

  • Methodology : Discrepancies arise from solvent polarity and temperature effects. For example, in DMF at 120°C, the 3-iodo group undergoes substitution preferentially, while in DMSO at 80°C, steric hindrance may shift reactivity. Use kinetic studies (monitoring via 19F^{19}F-NMR) and DFT calculations to model transition states and predict dominant pathways .

Q. What strategies mitigate decomposition during catalytic amination or fluorination steps?

  • Methodology : Decomposition often results from radical intermediates. Add radical scavengers (e.g., TEMPO) or use inert atmospheres (N2/Ar). Optimize catalyst loading (e.g., 5 mol% CuI for Ullmann-type amination) and reduce reaction times via microwave-assisted synthesis (30 min at 150°C) .

Q. How do steric and electronic effects impact the compound’s utility in metal-organic frameworks (MOFs)?

  • Methodology : The amino group acts as a coordination site for metal nodes (e.g., Zn²⁺), while the electron-withdrawing fluoro and iodo groups stabilize π-π stacking. Characterize MOF stability via BET surface area analysis and PXRD. Compare with analogs (e.g., 2-Amino-5-chloro-3-iodopyridine) to isolate electronic contributions .

Q. What computational models best predict the compound’s bioavailability and metabolic stability?

  • Methodology : Use QSAR models (e.g., SwissADME) to predict logP (~2.1) and permeability. MD simulations (AMBER force field) assess interactions with cytochrome P450 enzymes. Validate with in vitro microsomal assays (human liver microsomes, NADPH regeneration system) to quantify metabolic half-life .

Q. Data Contradiction Analysis

Q. Discrepancies in reported melting points: How to address variability across studies?

  • Analysis : Variations (e.g., 93–97°C vs. 224–228°C in analogs) may stem from polymorphic forms or impurities. Perform DSC to identify phase transitions and compare with single-crystal XRD data. Reproduce results using strictly anhydrous conditions to exclude hydrate formation .

Q. Conflicting reactivity in Sonogashira couplings: Why do some studies report low yields?

  • Analysis : Competing Glaser coupling (dimerization) under Cu-free conditions reduces efficiency. Introduce PdCl2(PPh3)2 with co-catalyst CuI (1:1 ratio) in degassed DMF to suppress side reactions. Monitor alkyne insertion via in situ IR spectroscopy .

属性

IUPAC Name

5-fluoro-3-iodopyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4FIN2/c6-3-1-4(7)5(8)9-2-3/h1-2H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQSPIURCJCRCIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1I)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4FIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90594024
Record name 5-Fluoro-3-iodopyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

823218-51-5
Record name 5-Fluoro-3-iodopyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A stirred solution of 5-fluoro-pyridin-2-ylamine (50 g, 0.45 mol) in 2M sulfuric acid (250 mL) was treated portionwise with potassium iodate (48 g, 0.22 mol) and the mixture heated to 100° C. A solution of potassium iodide (41 g, 0.24 mol) in water (100 mL) was added dropwise over ca. 1 hour. The mixture was allowed to stir for a further 30 minutes then cooled to ambient temperature. The pH of the aqueous phase was adjusted to 8-9 and the mixture extracted with ethyl acetate (×3). The combined organic layer was washed with aqueous sodium thiosulfate solution, water and brine, dried (Na2SO4), filtered and evaporated to afford the title compound as a yellow solid (61.2 g, 58%). 1H NMR (400 MHz, CDCl3): 7.94 (d, J=2.7 Hz, 1H), 7.68 (dd, J=7.2, 2.7 Hz, 1H), 4.85 (s, 2H).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
48 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
41 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
58%

Synthesis routes and methods II

Procedure details

But using 5 g of 5-fluoropyridin-2-ylamine and 11.04 g of N-iodosuccinimide in 250 ml of glacial acetic acid. 6.1 g of 5-fluoro-3-iodopyridin-2-ylamine are thus obtained in the form of a solid, the characteristics of which are as follows:
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
11.04 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a mixture of 2-amino-5-fluoropyridine (2.0 g, 17.8 mmol) and dimethyl sulfoxide (50 mL) was added N-iodosuccinimide (4.8 g, 21.4 mmol), which was stirred for 1 hour at room temperature. A suitable amount of acetic acid was added to this mixture, which was stirred for 1 hour at the same temperature, and then stirred for another 3 hours at 55° C. This reaction mixture was cooled to room temperature, after which a saturated sodium hydrogencarbonate aqueous solution was added, and the mixture was extracted with ethyl acetate. The organic layer was separated, washed with water and saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate, and filtered. The filtrate was concentrated under a reduced pressure, and the residue thus obtained was purified by NH silica gel column chromatography (ethyl acetate) to obtain the title compound (751 mg, 18%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
18%

Synthesis routes and methods IV

Procedure details

5 g (44.6 mmol) of 2-amino-5-fluoropyridine, 13.9 g (44.6 mmol) of silver sulfate and 400 mL of ethanol are put in a 500-mL two-necked flask equipped with a magnetic stirrer. Then 11.31 g (44.6 mmol) of iodine powder is added, in small portions. It is stirred at room temperature for 24 hours. The insoluble matter is removed by filtration and is washed with ethanol, and the filtrate is concentrated at reduced pressure. The residue thus obtained is taken up in a mixture of ethyl acetate (200 mL) and sodium carbonate solution (200 mL). After separation, the organic phase is washed successively with a 25% aqueous solution of sodium thiosulfate then with a saturated aqueous solution of sodium chloride, then it is dried over sodium sulfate and concentrated at reduced pressure. The resultant solid is purified by chromatography on a silica column, eluting with a mixture of n-heptane and ethyl acetate. We obtain 2.67 g (11.22 mmol) of the expected product.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
13.9 g
Type
catalyst
Reaction Step One
Quantity
11.31 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods V

Procedure details

5 g (44.6 mmol) of 2-amino-5-fluoropyridine, 13.9 g (44.6 mmol) of silver sulphate and 400 ml of ethanol are introduced into a 500 ml two-necked flask equipped with a magnetic stirrer. 11.31 g (44.6 mmol) of powdered iodine are subsequently added in small portions. The stirring is continued at ambient temperature for 24 hours. The insoluble material is removed by filtration and washed with ethanol and the filtrate is concentrated under reduced pressure. The residue thus obtained is taken up in a mixture of ethyl acetate (200 ml) and of a solution of sodium carbonate (200 ml). After separation, the organic phase is washed successively with a 25% aqueous solution of sodium thiosulphate and then with a saturated aqueous solution of sodium chloride, and then dried over sodium sulphate and concentrated under reduced pressure. The resulting solid is purified by silica column chromatography, elution being carried out with a mixture of n-heptane and ethyl acetate. 2.67 g (11.22 mmol) of the expected product are obtained.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
13.9 g
Type
catalyst
Reaction Step One
Quantity
11.31 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。